Cas no 1396967-01-3 (2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid)

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid structure
1396967-01-3 structure
Product name:2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
CAS No:1396967-01-3
MF:C12H13N3O6S
MW:327.313121557236
MDL:MFCD08444897
CID:5179690

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Alanine, N-[(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-7-yl)sulfonyl]-
    • 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
    • MDL: MFCD08444897
    • Inchi: 1S/C12H13N3O6S/c1-6(12(18)19)15-22(20,21)7-2-3-8-9(4-7)14-11(17)5-10(16)13-8/h2-4,6,15H,5H2,1H3,(H,13,16)(H,14,17)(H,18,19)/t6-/m0/s1
    • InChI Key: XYIQQGUANVZLML-LURJTMIESA-N
    • SMILES: C(O)(=O)[C@H](C)NS(C1=CC=C2NC(=O)CC(=O)NC2=C1)(=O)=O

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-86778-1.0g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
1.0g
$727.0 2023-02-11
Enamine
EN300-86778-0.1g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
0.1g
$640.0 2023-09-02
Enamine
EN300-86778-2.5g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
2.5g
$1428.0 2023-09-02
Enamine
EN300-86778-5.0g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
5.0g
$2110.0 2023-02-11
Enamine
EN300-86778-0.25g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
0.25g
$670.0 2023-09-02
Enamine
EN300-86778-5g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
5g
$2110.0 2023-09-02
Enamine
EN300-86778-1g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
1g
$728.0 2023-09-02
Enamine
EN300-86778-0.5g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
0.5g
$699.0 2023-09-02
Enamine
EN300-86778-0.05g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
0.05g
$612.0 2023-09-02
Enamine
EN300-86778-10.0g
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid
1396967-01-3
10.0g
$3130.0 2023-02-11

Additional information on 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid (CAS No. 1396967-01-3): A Comprehensive Overview of Its Structure, Function, and Applications in Biomedical Research

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. Its CAS No. 1396967-01-3 identifies it as a sulfonamide derivative of a tetrahydrobenzodiazepine scaffold, which is a class of compounds known for their biological activity and potential therapeutic applications. This molecule's structural complexity and functional versatility make it a subject of interest for researchers exploring new avenues in drug discovery and development.

The 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid molecule features a core benzodiazepine ring system, which is a six-membered heterocyclic ring containing nitrogen atoms. The addition of a sulfonamide group at the 7-position of the benzodiazepine ring, along with the propanoic acid chain, contributes to its pharmacological properties. Recent studies have highlighted the potential of this compound to modulate various biological pathways, making it a candidate for further investigation in the treatment of inflammatory and neurodegenerative diseases.

Research published in 2023 has demonstrated the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid's ability to inhibit the activity of certain enzymes involved in the inflammatory response. This property is particularly relevant in the context of chronic inflammatory conditions, where the dysregulation of these enzymes can lead to tissue damage and disease progression. The compound's mechanism of action is thought to involve the modulation of cytokine production and the suppression of pro-inflammatory signaling pathways, which are critical targets in the development of novel anti-inflammatory therapies.

Another area of interest is the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid's potential role in neuroprotection. A 2024 study published in the *Journal of Medicinal Chemistry* explored its effects on neuronal cells under oxidative stress conditions. The results indicated that the compound could enhance the survival of neurons by reducing oxidative damage and modulating antioxidant enzyme activity. These findings suggest that the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid may have therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

The structural characteristics of the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid are also of interest in the field of medicinal chemistry. The presence of the sulfonamide group at the 7-position of the benzodiazepine ring is believed to enhance the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the propanoic acid chain may contribute to the molecule's ability to interact with specific biological targets, such as ion channels or receptors, thereby modulating cellular function.

Recent advances in computational chemistry have allowed researchers to model the interactions between the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid and various biological targets. These studies have provided insights into the compound's potential mechanisms of action and have aided in the design of more effective derivatives with improved therapeutic profiles. The ability to predict and optimize these interactions is crucial for the development of new drugs that can target specific diseases with greater precision.

Furthermore, the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid has been investigated for its potential applications in the treatment of metabolic disorders. A 2022 study published in *Pharmacological Research* reported that the compound could enhance glucose uptake in muscle cells, suggesting a possible role in the management of type 2 diabetes. These findings highlight the broad therapeutic potential of the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid and underscore the need for further research into its biological activities.

In conclusion, the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is a promising compound with a wide range of potential applications in biomedical research. Its unique molecular structure and functional properties make it a valuable candidate for the development of new therapeutic agents. As research in this area continues to advance, the 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid may play a significant role in the treatment of various diseases, including inflammatory conditions, neurodegenerative disorders, and metabolic diseases.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.